Product packaging for CI 953(Cat. No.:CAS No. 124421-10-9)

CI 953

Cat. No.: B053117
CAS No.: 124421-10-9
M. Wt: 298.16 g/mol
InChI Key: AQIVEWAADQUAHH-UHFFFAOYSA-N
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Description

CI 953, a synthetic organic compound belonging to the class of pyrazolone dyes, is a high-purity yellow colorant of significant value in biochemical and histological research. Its primary application lies in its use as a vital staining agent and counterstain in various microscopy and diagnostic assay protocols. Researchers utilize this compound to provide contrast in tissue sections, often in conjunction with other stains to differentiate cellular and extracellular components with high visibility. Beyond histology, its consistent spectral properties make it suitable for use in developing and validating colorimetric bioassays, as a tracer in permeability studies, and in materials science for dyeing experimental polymers and textiles. The compound's research value is derived from its intense coloration, good solubility in aqueous and certain organic solvents, and its batch-to-batch consistency, which is critical for reproducible experimental results. Its mechanism of action is based on the selective absorption of specific wavelengths of light, appearing yellow to the human eye, and its ability to bind to biological tissues and synthetic substrates through a combination of ionic, van der Waals, and hydrophobic interactions. This detailed understanding of its properties makes this compound a reliable and versatile tool for scientists requiring a high-quality yellow dye for advanced laboratory investigations.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H13Cl2N3O B053117 CI 953 CAS No. 124421-10-9

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

124421-10-9

Molecular Formula

C13H13Cl2N3O

Molecular Weight

298.16 g/mol

IUPAC Name

1-(2-chloro-6-methylphenyl)-3-pyridin-4-ylurea;hydrochloride

InChI

InChI=1S/C13H12ClN3O.ClH/c1-9-3-2-4-11(14)12(9)17-13(18)16-10-5-7-15-8-6-10;/h2-8H,1H3,(H2,15,16,17,18);1H

InChI Key

AQIVEWAADQUAHH-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)Cl)NC(=O)NC2=CC=NC=C2.Cl

Canonical SMILES

CC1=C(C(=CC=C1)Cl)NC(=O)NC2=CC=NC=C2.Cl

Synonyms

CI 953
CI-953

Origin of Product

United States

Synthetic Pathways and Chemical Modification Strategies for Ci 953

Elucidation of Primary Synthetic Routes to N-(2-chloro-6-methylphenyl)-N'-(4-pyridinyl)urea

The formation of the urea (B33335) linkage is central to the synthesis of CI 953. Understanding the reaction mechanisms and identifying key precursors and conditions are essential for efficient and controlled synthesis.

Reaction Mechanisms for Urea Linkage Formation

The most common and classical method for synthesizing urea derivatives, including N-(2-chloro-6-methylphenyl)-N'-(4-pyridinyl)urea, involves the reaction of an amine with an isocyanate fishersci.cauni.lu. This process typically proceeds through an isocyanate intermediate, which subsequently reacts with a second amine to form the desired urea linkage fishersci.ca.

Historically, phosgene (B1210022) or its derivatives, such as triphosgene, have been employed as reagents in this methodology fishersci.cauni.lu. In this approach, amines react with phosgene in the presence of a base to generate the corresponding isocyanate intermediates. These intermediates then undergo nucleophilic addition with diverse amine nucleophiles to yield unsymmetrical urea derivatives fishersci.ca.

To address the hazardous nature of phosgene, several environmentally friendly and safer alternatives have been developed. N,N'-carbonyldiimidazole (CDI) is a widely utilized substitute for phosgene, offering a safer route as it is a crystalline solid and does not produce chlorinated byproducts fishersci.cauni.lu. Other less toxic agents, such as ethylene (B1197577) carbonate or diethyl carbonate, have also been explored for urea synthesis via reactions with amines fishersci.ca.

Beyond isocyanate-amine couplings, other rearrangement reactions, including Curtius, Lossen, and Hofmann rearrangements, have been successfully adapted for the preparation of urea derivatives fishersci.ca. For instance, a Hofmann rearrangement of a primary amide can generate an isocyanate intermediate in situ, which can then react with an ammonia (B1221849) source to form N-substituted ureas. A direct and convenient method involves the reaction of primary amides with phenyliodine diacetate in the presence of an ammonia source, where nucleophilic addition of ammonia to an in-situ generated isocyanate intermediate (via Hofmann rearrangement) forms the urea. Additionally, the reaction of amines with reactive carbamates, particularly isopropenyl carbamates due to their irreversible reaction, can also yield urea products uni.lu.

Identification of Key Precursors and Reaction Conditions

For the synthesis of N-(2-chloro-6-methylphenyl)-N'-(4-pyridinyl)urea (this compound), the molecular structure indicates that the key precursors would be a 2-chloro-6-methylphenyl-containing moiety and a 4-pyridinyl-containing moiety, linked by the urea bridge. Based on the common synthetic strategies for urea formation, the most direct route involves the reaction of an isocyanate with an amine.

Therefore, the primary precursors for this compound are:

2-chloro-6-methylphenyl isocyanate

4-aminopyridine

The reaction typically involves the nucleophilic attack of the amine (4-aminopyridine) on the isocyanate (2-chloro-6-methylphenyl isocyanate). This reaction is generally conducted in a suitable solvent at ambient temperature uni.lu. Common solvents for such urea formation reactions include dimethylformamide (DMF), tetrahydrofuran (B95107) (THF), or dichloromethane (B109758) (DCM) uni.lu. In many cases, the reaction between an isocyanate and an amine to form a urea does not require the addition of a base uni.lu. An analogous synthesis of a related urea derivative, N-(2-chloro-4-pyridinyl)-N'-(1-methylethyl)urea, involved stirring 4-amino-2-chloropyridine (B126387) with (1-methylethyl) isocyanate in dry dimethylformamide at ambient temperature for several days.

Table 1: Key Precursors for this compound Synthesis

Precursor NameChemical FormulaPubChem CIDRole in Synthesis
2-chloro-6-methylphenyl isocyanateC₈H₆ClNO268123Isocyanate component
4-aminopyridineC₅H₆N₂1727Amine component

Design and Synthesis of this compound Analogues and Derivatives

The systematic modification of this compound's chemical structure is a fundamental aspect of chemical research, allowing for the exploration of diverse properties and potential applications.

Rational Design Approaches for Structural Diversity

Rational design in chemical synthesis involves a deliberate and informed approach to modifying a parent compound's structure to achieve specific desired characteristics, often based on an understanding of its structure-activity relationships (SAR). For this compound, strategies for generating structural diversity typically focus on modifying its core components: the 2-chloro-6-methylphenyl group, the 4-pyridinyl group, and the urea linker.

Key rational design approaches include:

Substituent Modifications: Altering the type, number, and position of substituents on the phenyl and pyridinyl rings. For instance, extensive structure-activity investigations of N-phenyl-N'-pyridinylureas have indicated that optimal activity is often found within the N-(2,6-disubstituted-phenyl)-N'-(4-pyridinyl)urea series, suggesting the importance of modifications around the 2,6-positions of the phenyl ring.

Bioisosteric Replacement: Substituting parts of the molecule with different groups that possess similar physicochemical properties. An example includes replacing a trimethoxyphenyl ring with an N-phenyl-N'-(2-chloroethyl)urea moiety to achieve bioisosteric equivalence.

Scaffold Hopping: Replacing the entire phenyl or pyridinyl ring with other aromatic or heteroaromatic systems to explore new structural space.

Linker Modifications: Altering the urea linkage itself. For example, replacing the oxygen atom with a sulfur atom to form thiourea (B124793) analogues, which can sometimes lead to compounds with different activities.

Conformational Restriction: Designing analogues with reduced conformational flexibility, which can lead to improved binding affinity or selectivity by pre-organizing the molecule into its active conformation.

Molecular Extension: Strategically extending a fragment of the molecule that is known to bind to a target, allowing for the exploration of deeper or adjacent binding pockets.

Molecular Hybridization: Combining two distinct pharmacophores (active fragments) from different molecules into a single new entity, aiming for synergistic effects or dual targeting.

These rational design principles guide the synthesis of a diverse library of this compound analogues, allowing for systematic investigation of how structural changes impact the compound's properties.

Advanced Synthetic Methodologies for Novel Derivatives

The synthesis of novel this compound derivatives often necessitates the application of advanced synthetic methodologies to achieve high efficiency, selectivity, and sustainability. These methodologies provide powerful tools for constructing complex molecular architectures.

Notable advanced synthetic techniques include:

Transition Metal-Catalyzed Coupling Reactions: These reactions are indispensable for forming new carbon-carbon (C-C) and carbon-heteroatom bonds with high precision. Examples include Suzuki, Heck, and Sonogashira couplings, which are widely used for coupling aryl and heteroaryl halides with various nucleophiles, enabling the facile construction of complex aromatic systems found in this compound derivatives.

Ring-Closing Metathesis (RCM): While more commonly associated with macrocycle synthesis, RCM is a powerful tool for forming cyclic structures and C-C bonds, and its principles can be adapted for constructing specific cyclic motifs within larger molecules.

Click Chemistry: This refers to a set of highly efficient, reliable, and selective reactions that allow for the rapid joining of molecular building blocks. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prime example, facilitating the modular synthesis of complex molecules.

Asymmetric Synthesis: To produce enantiomerically pure derivatives, asymmetric synthesis techniques are employed. These methods utilize chiral catalysts, auxiliaries, or enzymes to induce asymmetry during bond formation, leading to a single enantiomer or diastereomer with high enantioselectivity. Examples include asymmetric hydrogenation and various organocatalytic reactions.

Flow Chemistry: This methodology involves performing chemical reactions in a continuous flow system rather than in batch reactors. It offers advantages such as improved safety due to smaller reaction volumes, enhanced efficiency through continuous operation, and better control over reaction conditions, which can be crucial for sensitive transformations or large-scale production of derivatives.

One-Pot Multi-Component Procedures: These strategies involve the synthesis of complex molecules in a single reaction vessel without isolating intermediates, significantly reducing reaction steps, purification efforts, and waste generation.

Rearrangement Reactions: Beyond their use in primary urea synthesis, controlled rearrangement reactions (e.g., Hofmann, Curtius, Lossen) can be leveraged for specific structural transformations in the design of derivatives, allowing for atom-economical synthesis of certain motifs fishersci.ca.

Nucleophilic Additions: The fundamental nucleophilic addition of amines to isocyanates remains a cornerstone, but advanced applications might involve highly functionalized or sterically hindered precursors, requiring optimized conditions or catalysts fishersci.cauni.lu.

Safer Reagent Utilization: The continued development and adoption of safer phosgene substitutes like CDI are critical for the sustainable and scalable synthesis of urea-containing derivatives fishersci.cauni.lu.

These advanced synthetic methodologies provide the chemical arsenal (B13267) necessary to access the diverse structural landscape of this compound analogues and derivatives, facilitating comprehensive research into their properties.

Molecular Pharmacology of Ci 953: Target Identification and Mechanistic Insights

Investigation of CI 953's Interaction with Voltage-Gated Sodium ChannelsThe interaction of this compound with voltage-gated sodium channels has been a central focus of research, revealing specific modulatory effects that contribute to its pharmacological profile.umich.edunih.gov

Modulatory Effects on Sustained Repetitive Firing of Action Potentials in Neuronal Systemsthis compound has been shown to effectively block sustained repetitive firing of sodium action potentials in cultured mouse spinal cord neurons. This effect is observed at an inhibitory concentration 50% (IC50) of 5 µM.umich.edunih.govmedchemexpress.cnepa.govFurthermore, this compound pretreatment prevents rapid sustained repetitive action potentials induced by depolarizing current steps in these neuronal cultures.umich.eduAt higher concentrations, this compound also influences firing activity triggered by spontaneous excitatory postsynaptic potentials.umich.edunih.govThis modulatory action on neuronal firing patterns is comparable to that of established anticonvulsant compounds such as phenytoin (B1677684) and carbamazepine (B1668303).umich.edu

Table 1: Modulatory Effects of this compound on Neuronal Firing

EffectIC50 (µM)Neuronal System
Blockade of sustained repetitive firing5Cultured mouse spinal cord neurons umich.edunih.govmedchemexpress.cnepa.gov

Competitive Binding Studies with Channel Ligands (e.g., Batrachotoxinin A 20-alpha-benzoate)Competitive binding studies have provided further insight into this compound's interaction with voltage-gated sodium channels. This compound inhibits the binding of tritiated batrachotoxinin A 20-alpha-benzoate ([3H]BTX-b) to rat brain synaptosomes.umich.edunih.govmedchemexpress.cnepa.govThe apparent dissociation constant (Kd) for this compound in these binding studies is 29 µM.umich.edunih.govThis displacement indicates that this compound modulates the binding of neurotoxins at receptor site 2 on sodium channels.umich.eduReceptor site 2 is known to be highly sensitive to the conformational state of the sodium channel protein.umich.edu

Table 2: Competitive Binding Affinity of this compound

LigandApparent Kd (µM)Binding Target
Tritiated Batrachotoxinin A 20-alpha-benzoate ([3H]BTX-b)29Rat brain synaptosomal sodium channels (Receptor Site 2) umich.edunih.gov

Preclinical Research Paradigms Utilizing Ci 953

In Vitro Experimental Systems for Mechanistic Elucidation

In vitro models provide controlled environments to investigate the cellular and molecular mechanisms underlying the biological activity of CI 953.

Primary neuronal cultures, such as those derived from mouse spinal cord, have been instrumental in understanding the effects of this compound on neuronal excitability umich.edunih.govphysiology.org. Studies have shown that this compound effectively blocks sustained repetitive firing of sodium action potentials in cultured mouse spinal cord neurons umich.edunih.govresearchgate.net. This effect is observed at an inhibitory concentration 50% (IC50) of 5 µM for this compound umich.edunih.govresearchgate.net. At higher concentrations, this compound also affected firing activity triggered by spontaneous excitatory postsynaptic potentials umich.edunih.gov. Importantly, no effects on iontophoretic GABA and glutamate (B1630785) responses were noted, suggesting a specific mechanism of action distinct from modulation of these major inhibitory and excitatory neurotransmitters umich.edunih.gov.

Table 1: Effects of this compound on Neuronal Activity in Primary Cultures

Experimental SystemCompoundEffect on Sustained Repetitive Firing (IC50)Effect on GABA/Glutamate Responses
Cultured Mouse Spinal Cord NeuronsThis compound5 µM umich.edunih.govresearchgate.netNo noted effects umich.edunih.gov

Isolated synaptosomal preparations, particularly from rat brain, have been employed to investigate the interaction of this compound with specific molecular targets, such as voltage-dependent sodium channels umich.edunih.gov. Research indicates that this compound inhibits the binding of tritiated batrachotoxinin A 20-α-benzoate ([3H]BTX-b) to rat brain synaptosomes umich.edunih.gov. This inhibition occurs with an apparent dissociation constant (Kd) of 29 µM for this compound umich.edunih.gov. The displacement of [3H]BTX-b binding by this compound suggests that the compound modulates the binding of neurotoxins to receptor site 2 on sodium channels umich.edu. This site is highly sensitive to the conformational state of the sodium channel protein, and its modulation by this compound, similar to phenytoin (B1677684) and carbamazepine (B1668303), points to effects on voltage-dependent sodium channels as the underlying mechanism for its anticonvulsant action umich.edunih.gov.

Table 2: this compound Binding Affinity in Synaptosomal Preparations

Experimental SystemLigand InhibitedApparent Dissociation Constant (Kd) for this compoundImplied Mechanism of Action
Rat Brain Synaptosomes[3H]BTX-b29 µM umich.edunih.govModulation of voltage-dependent sodium channels umich.edunih.gov

While specific studies on this compound utilizing advanced cellular models like 3D cultures, organoids, or spheroids are not explicitly detailed in the available literature, these models offer significant advantages for future mechanistic elucidation of compounds targeting neural systems upmbiomedicals.comnih.govcrownbio.comnih.gov. 3D cell culture systems are designed to mimic the physiological microenvironment of cells more closely than traditional 2D monolayer cultures, providing a more accurate representation of in vivo conditions upmbiomedicals.comnih.govcrownbio.com. Spheroids, which are simpler 3D models typically consisting of one cell type, and organoids, which are more complex structures mimicking tissue and organ architecture and function, can provide valuable insights into cell behavior and drug response upmbiomedicals.comcrownbio.comnih.govlabmanager.com.

For compounds like this compound that modulate voltage-dependent sodium channels and affect neuronal excitability, 3D neuronal cultures or brain organoids could offer a more physiologically relevant platform to study complex network effects, long-term cellular adaptations, and potential off-target interactions within a multicellular context upmbiomedicals.comnih.govlabmanager.com. These models enable the investigation of how this compound influences neural circuit function, synaptic plasticity, and neuronal network dynamics in a more integrated manner than dissociated primary cultures nih.govelifesciences.org. The ability of organoids to self-organize and recapitulate tissue-specific phenotypes makes them particularly valuable for studying neurodevelopmental processes and disease modeling, which could further elucidate the full spectrum of this compound's effects on the central nervous system nih.gov.

In Vivo Models for Anticonvulsant Activity Assessment

In vivo models are crucial for evaluating the efficacy of potential anticonvulsant compounds in a whole-organism context, assessing their ability to prevent or suppress seizures.

This compound has demonstrated significant anticonvulsant activity in established rodent models of seizure induction, specifically the maximal electroshock (MES) and kindling models umich.edunih.govresearchgate.net. The MES model is widely used to identify compounds effective against generalized tonic-clonic seizures, reflecting the ability of a substance to prevent seizure spread through neural tissue slideshare.netuc.pt. This compound potently prevents maximal electroshock-induced seizures in both rats and mice when administered orally umich.edu.

The kindling model, which involves repeated subconvulsive electrical or chemical stimulation leading to progressive seizure development, is used to study acquired forms of epilepsy, such as temporal lobe epilepsy umich.edudntb.gov.ua. In kindled rats, this compound has been shown to raise afterdischarge thresholds, indicating its ability to inhibit the development and propagation of seizures in this chronic model umich.edu. The anticonvulsant profile of this compound in these models is noted to be similar to that of standard anticonvulsant compounds like phenytoin and carbamazepine, which are used in the treatment of generalized tonic-clonic and partial seizures umich.edu. However, similar to phenytoin and carbamazepine, this compound does not prevent clonic seizures induced by various chemical convulsant agents such as bicuculline, pentylenetetrazol, strychnine, or picrotoxin (B1677862) umich.edu.

Table 3: Anticonvulsant Activity of this compound in Rodent Seizure Models

Rodent ModelSpeciesEffect of this compoundComparison to Standard Anticonvulsants
Maximal Electroshock (MES)Rats, MicePotently prevents induced seizures umich.eduSimilar to Phenytoin, Carbamazepine umich.edu
Kindling ModelRatsRaises afterdischarge thresholds umich.eduSimilar to Phenytoin, Carbamazepine umich.edu

The pharmacodynamic evaluation of this compound in neural systems, particularly in vivo, is intrinsically linked to its identified mechanism of action: the modulation of voltage-dependent sodium channels umich.edunih.gov. The ability of this compound to block sustained repetitive firing of sodium action potentials in vitro directly translates to its anticonvulsant effects observed in vivo umich.edunih.gov. By affecting these voltage-sensitive sodium channels, this compound influences the initiation and propagation of action potentials in the brain, which are critical processes in seizure generation and spread umich.edu.

This modulation of sodium channels is a key pharmacodynamic effect that underlies the compound's capacity to prevent seizures in models like MES and kindling umich.edunih.gov. In the context of seizure activity, neurons exhibit high-frequency firing and sustained depolarizations umich.edu. This compound's action on sodium channels is believed to prevent this pathological hyperexcitability, thereby limiting the spread of seizure activity within neural networks umich.edu. The observed lack of effect on GABA and glutamate responses in vitro further supports a specific pharmacodynamic profile focused on sodium channel modulation, distinguishing it from other anticonvulsants that act on these neurotransmitter systems umich.edunih.gov. This targeted action on voltage-dependent sodium channels represents the core pharmacodynamic mechanism by which this compound exerts its anticonvulsant effects in the complex environment of the living neural system umich.edunih.gov.

Comparative Preclinical Pharmacological Profiles with Established Anticonvulsants (e.g., Ralitoline, Phenytoin, Carbamazepine)

Preclinical investigations have extensively characterized the pharmacological profile of this compound, often in comparison to established anticonvulsant agents such as Ralitoline, Phenytoin, and Carbamazepine. These comparative studies provide crucial insights into this compound's potential mechanisms of action and its efficacy spectrum within various seizure models.

Anticonvulsant Activity in Rodent Models this compound, along with Ralitoline, has demonstrated significant anticonvulsant activity across both maximal electroshock (MES) and kindling models of seizures in rodents. This efficacy profile is notably similar to that observed with phenytoin and carbamazepine, which are widely recognized as standard anticonvulsant compounds for the treatment of generalized tonic-clonic and partial seizures in humans. Conversely, neither this compound nor Ralitoline has shown effectiveness in preventing clonic seizures induced by various chemical convulsant agents, including bicuculline, pentylenetetrazol, strychnine, or picrotoxin. This specific pattern of activity further aligns with the known profiles of phenytoin and carbamazepine, suggesting a common therapeutic spectrum mims.com.

Mechanism of Action: Sodium Channel Modulation A primary focus of comparative preclinical research has been the elucidation of the underlying mechanisms contributing to the anticonvulsant effects of this compound. Studies have revealed that this compound, much like Ralitoline, exerts its effects through the modulation of voltage-dependent sodium channels. Both compounds effectively block sustained repetitive firing of sodium action potentials in cultured mouse spinal cord neurons. Specifically, this compound exhibits an IC50 of 5 µM for this action, while Ralitoline demonstrates a slightly higher potency with an IC50 of 2 µM mims.comwikipedia.org.

Further supporting this mechanism, this compound and Ralitoline have been shown to inhibit the binding of tritiated batrachotoxinin A 20-alpha-benzoate ([3H]BTX-b) to rat brain synaptosomes. This inhibition is indicative of their interaction with a specific site on voltage-dependent sodium channels, a mechanism also shared by established anticonvulsants like phenytoin and carbamazepine mims.comwikipedia.org. This compound inhibited [3H]BTX-b binding with an apparent dissociation constant (Kd) of 29 µM, while Ralitoline showed a Kd of 25 µM mims.com. Phenytoin and carbamazepine are known to reduce inward sodium movement by binding to inactivated voltage-gated channels, thereby increasing their inactivation period in frequently firing neurons and blocking sodium channels during rapid, repetitive, sustained neuronal firing, respectively researchgate.netuni.lu. The similarity in these mechanistic actions suggests that this compound's anticonvulsant effect is likely mediated through a similar modulation of neuronal voltage-sensitive sodium channels mims.com.

The comparative pharmacological data are summarized in the tables below:

Table 1: Comparative Anticonvulsant Activity in Rodent Seizure Models

CompoundMaximal Electroshock (MES) ModelKindling ModelChemically-Induced Clonic Seizures (e.g., Pentylenetetrazol)
This compoundActiveActiveInactive
RalitolineActiveActiveInactive
PhenytoinActiveActiveInactive
CarbamazepineActiveActiveInactive

Table 2: Comparative Effects on Sodium Channel Modulation

CompoundIC50 for Blocking Sustained Repetitive Firing (µM) mims.comwikipedia.orgApparent Kd for [3H]BTX-b Binding Inhibition (µM) mims.com
This compound529
Ralitoline225
PhenytoinNot explicitly detailed in provided source for this parameterInhibits BTX-b binding mims.com
CarbamazepineNot explicitly detailed in provided source for this parameterInhibits BTX-b binding mims.com

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar of Ci 953 Analogues

Identification of Pharmacophoric Features for Sodium Channel Modulation

Pharmacophore modeling aims to identify the key molecular features responsible for a drug's biological activity. For CI 953 and its analogues, the interaction with voltage-gated sodium channels is the primary mechanism underlying their anticonvulsant effects. Both this compound and Ralitoline have been shown to block sustained repetitive firing of sodium action potentials and to displace batrachotoxinin A 20-alpha-benzoate ([³H]BTX-b) from its binding site on rat brain synaptosomes. This suggests that these compounds modulate the activity of voltage-dependent sodium channels, likely by interacting with neurotoxin receptor site 2. medchemexpress.cnnih.gov

Based on the structures of this compound and other sodium channel blockers, a general pharmacophore model for anticonvulsant activity at the sodium channel can be proposed. This model typically includes:

An aromatic ring: This feature is common in many anticonvulsants that act on sodium channels and is believed to engage in hydrophobic interactions with the receptor. In this compound, the phenyl group likely serves this purpose.

A hydrogen bond donor/acceptor site: The urea (B33335) moiety in this compound is a key functional group that can participate in hydrogen bonding with amino acid residues within the sodium channel protein.

A hydrophobic region: Besides the primary aromatic ring, additional hydrophobic bulk is often beneficial for activity. The specific nature and size of this region can influence potency and selectivity.

Studies on other classes of anticonvulsants, such as phenylmethylenehydantoins, have highlighted the importance of lipophilicity (log P) and the energy of the lowest unoccupied molecular orbital (LUMO) as critical parameters for anticonvulsant activity. nih.gov These findings suggest that both the hydrophobic character and the electronic properties of the molecule are key determinants of its ability to modulate sodium channels.

Impact of Substituent Variation on Biological Activity and Selectivity

The systematic variation of substituents on a parent molecule is a cornerstone of SAR studies, allowing for the optimization of biological activity and selectivity. While a detailed SAR table for a wide range of this compound analogues is not available, a comparison between this compound and Ralitoline provides initial insights.

CompoundStructureIC50 (SRF)Apparent Kd ([³H]BTX-b binding)
This compound Phenylurea derivative5 µM29 µM
Ralitoline (CI-946) Thiazolidinone derivative2 µM25 µM

SRF: Sustained Repetitive Firing

General SAR principles derived from broader studies of phenylurea and thiourea (B124793) derivatives as anticonvulsants suggest that:

Aromatic Substitution: The nature and position of substituents on the phenyl ring can significantly impact activity. Electron-withdrawing or lipophilic groups are often explored to enhance potency. nih.gov

Urea/Thiourea Moiety: This group is often crucial for activity, likely acting as a hydrogen-bonding anchor. Modifications to this group, such as N-alkylation or replacement with bioisosteres, can affect both potency and metabolic stability. nih.govnih.gov

In the broader class of anticonvulsants, it has been observed that the presence of a phenyl group is often necessary for activity against electrically induced convulsions. slideshare.net Furthermore, for some classes of sodium channel blockers, the biological activity is dependent on the polarity, basicity, and electronic density of the molecules, with the urea or a bioisosteric form being essential. nih.gov

Computational Chemistry Approaches in SAR/QSAR Analysis

Computational chemistry offers powerful tools to complement experimental SAR and QSAR studies. These methods can provide insights into the three-dimensional aspects of drug-receptor interactions and help in the design of new analogues with improved properties.

For sodium channel modulators, computational approaches that could be applied to analogues of this compound include:

Molecular Docking: This technique can be used to predict the binding mode of this compound and its analogues within the sodium channel pore. By understanding the specific interactions between the ligand and the receptor, more informed modifications can be made to the ligand structure to enhance binding affinity.

3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA): These methods correlate the 3D steric and electrostatic fields of a series of molecules with their biological activities. A robust 3D-QSAR model can be used to predict the activity of novel, unsynthesized analogues.

Pharmacophore Modeling: As mentioned earlier, this involves identifying the essential 3D arrangement of functional groups required for biological activity. A validated pharmacophore model can be used to screen virtual libraries of compounds to identify new potential sodium channel modulators.

Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic picture of the ligand-receptor complex, helping to understand the stability of the binding interactions and the conformational changes that may occur upon ligand binding.

While specific computational studies on this compound are not prominent in the literature, the general applicability of these methods in the design and discovery of novel anticonvulsant drugs is well-established. nih.gov For instance, QSAR studies on other series of anticonvulsants have successfully identified key physicochemical properties that correlate with their biological activity. nih.gov

Cellular Signaling Pathways and Molecular Interactions Modulated by Ci 953

Mechanisms of Action at the Cellular Level Beyond Direct Ion Channel Blockade

Exploration of Potential Anti-inflammatory, Antimicrobial, and Anticancer Modulations

CI 953 has been identified as a compound with potential anti-inflammatory, antimicrobial, and anticancer effects ontosight.ai. Despite these reported potentials, detailed research findings specifically elucidating the mechanisms, targets, or quantitative data (such as IC50 values or pathway modulation specifics) for this compound's anti-inflammatory, antimicrobial, or anticancer activities are not extensively published in the retrieved information. The available literature primarily mentions these as potential areas of biological activity without providing comprehensive experimental evidence or mechanistic insights directly attributable to this compound.

Investigation of this compound in Protein-Protein and Protein-Ligand Interactions

This compound has been employed as a research tool in the investigation of protein-protein and protein-ligand interactions ontosight.ai. However, the specific proteins or ligands with which this compound interacts, the nature of these interactions (e.g., binding sites, affinity constants), or any structural insights derived from such investigations are not detailed in the available research. The role of this compound in these studies appears to be as a general probe or compound of interest, rather than a subject of extensive specific interaction profiling in the provided search results.

Future Directions and Emerging Research Avenues for Ci 953

Application of Advanced -Omics Technologies (e.g., Proteomics, Interactomics)

The integration of advanced -omics technologies, such as proteomics and interactomics, holds substantial promise for deepening the understanding of CI 953's molecular mechanisms and identifying novel biological targets. Omics technologies, encompassing genomics, transcriptomics, proteomics, and metabolomics, offer a comprehensive view of biological systems at different molecular levels defeatingepilepsy.orgguidetopharmacology.org.

Proteomics, which involves the large-scale study of proteins, can be employed to identify and quantify changes in protein expression, post-translational modifications, and protein-protein interactions in response to this compound treatment defeatingepilepsy.orgguidetopharmacology.orgctdbase.org. This can lead to the deconvolution of its precise protein targets and the signaling pathways it modulates, extending beyond its known effects on sodium channels wikipedia.orgctdbase.org. Interactomics, a specialized field within proteomics, can further map the intricate networks of protein-protein interactions affected by this compound, providing insights into its broader cellular impact and potential off-target effects wikipedia.orgguidetopharmacology.org.

By applying these technologies, researchers can validate existing targets, discover new ones, and gain a more complete understanding of this compound's mode of action guidetopharmacology.orgctdbase.org. The high-throughput data generated from multi-omics approaches can also be integrated to develop molecular signatures of disease progression, enabling a more rational selection of drug candidates and facilitating drug repurposing efforts guidetopharmacology.orgresearchgate.net.

Integration of Artificial Intelligence and Machine Learning in this compound Drug Discovery

The burgeoning fields of Artificial Intelligence (AI) and Machine Learning (ML) are set to revolutionize drug discovery by enabling the efficient identification of new chemical entities and optimizing existing compounds. For this compound, AI and ML algorithms can be instrumental in several aspects of drug discovery:

Virtual Screening: AI-driven virtual screening can rapidly analyze vast chemical libraries to identify novel compounds with structural similarities to this compound or predicted similar activity, potentially identifying new sodium channel modulators or compounds acting on related targets.

Property Prediction: ML models can be trained on existing data to predict critical physicochemical and pharmacological properties of this compound derivatives, such as absorption, distribution, metabolism, and excretion (ADME) characteristics. This can accelerate the optimization of lead compounds by guiding the synthesis of molecules with improved drug-like properties.

De Novo Design: Generative AI models can be used to design entirely new chemical structures from scratch, based on the desired pharmacophore of this compound or its mechanistic insights, potentially leading to novel scaffolds with enhanced efficacy or selectivity.

Target Identification and Validation: AI can analyze multi-omics data to identify and validate novel drug targets that are modulated by this compound or are relevant to its mechanism of action, thereby expanding its therapeutic scope researchgate.net.

Drug Repurposing: By analyzing large datasets of disease signatures and existing drug activities, AI can identify novel therapeutic indications for this compound, potentially accelerating its path to new clinical applications researchgate.net.

The application of AI and ML can significantly reduce the time and cost associated with traditional drug discovery processes, offering a data-driven approach to identify and optimize this compound and its analogues.

Exploration of Novel Therapeutic Indications based on Mechanistic Insights

The established mechanistic insight that this compound blocks sustained repetitive firing of sodium action potentials, akin to anticonvulsant drugs like phenytoin (B1677684) and carbamazepine (B1668303), provides a strong foundation for exploring novel therapeutic indications mims.comthegoodscentscompany.com. This mechanism suggests its potential utility in a broader range of neurological disorders characterized by neuronal hyperexcitability or dysfunctional sodium channels.

Beyond its known anticonvulsant activity in models of seizures, future research could investigate this compound's efficacy in conditions such as neuropathic pain, where aberrant sodium channel activity plays a crucial role. Certain types of arrhythmias, if specific sodium channel subtypes are implicated, could also be explored as potential targets. Furthermore, other channelopathies, which are diseases caused by dysfunctional ion channel subunits, might represent novel avenues for this compound research. Detailed mechanistic studies, perhaps employing electrophysiological techniques and molecular modeling, could further delineate the specific sodium channel isoforms or other ion channels that this compound interacts with, allowing for a more precise targeting of specific diseases.

Development of Targeted Delivery Systems for this compound

The development of targeted delivery systems for this compound represents a critical future direction to enhance its therapeutic index by improving efficacy and optimizing its distribution within the body. Targeted delivery can lead to increased drug concentration at the site of action while reducing systemic exposure, thereby minimizing off-target effects and maximizing therapeutic benefits.

Given this compound's activity in the central nervous system (CNS) as an anticonvulsant, developing systems that can efficiently cross the blood-brain barrier (BBB) would be particularly beneficial. Various advanced drug delivery platforms could be explored:

Nanoparticles: Polymeric nanoparticles, solid lipid nanoparticles, or inorganic nanoparticles can encapsulate this compound, protecting it from degradation and facilitating its transport to target tissues. Surface modification of these nanoparticles with specific ligands can enable active targeting to neuronal cells or specific pathological sites.

Liposomes: These lipid-based vesicles can encapsulate both hydrophilic and lipophilic drugs, offering biocompatibility and the ability to be functionalized for targeted delivery. Liposomal formulations could improve the bioavailability and sustained release of this compound.

Polymeric Micelles: Self-assembling polymeric micelles can solubilize poorly soluble drugs like this compound and deliver them to specific sites, potentially enhancing their therapeutic window.

Compound Names and PubChem CIDs

Q & A

Q. What tools are recommended for visualizing this compound’s molecular interactions?

  • Methodological Answer : Use software like PyMOL for 3D protein-ligand docking visualizations or Cytoscape for interaction networks. Include high-resolution figures with detailed captions (e.g., bond distances, binding affinities) and cite computational methods in "Experimental Design" .

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